Deltarasin

Übersicht

Beschreibung

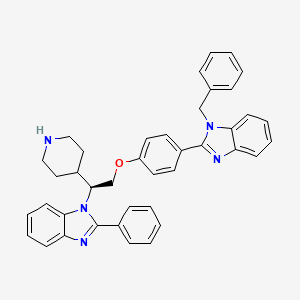

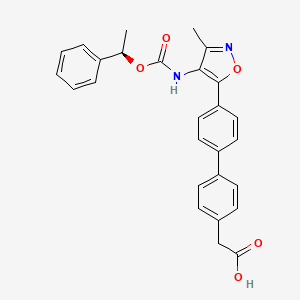

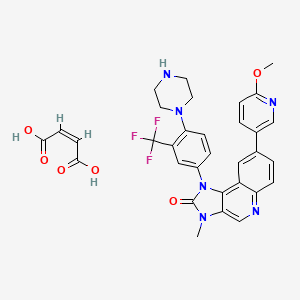

Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .

Synthesis Analysis

Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis

The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis

Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis

Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Inhibition of KRAS-Dependent Lung Cancer Cell Growth : Deltarasin inhibits KRAS–PDEδ interactions, impairing cell growth and KRAS activity in lung cancer cells. It induces apoptosis and autophagy, with its anti-cancer activity enhanced by blocking autophagy and inhibited when combined with antioxidants (Leung et al., 2018).

Identification of Pyrazolopyridazinones as PDEδ Inhibitors : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting KRas-dependent pancreatic adenocarcinoma cell lines. New PDEδ inhibitors with less cytotoxicity than Deltarasin have been identified (Papke et al., 2016).

New Approach for Blocking KRAS : Deltarasin disrupts KRAS signaling through targeting PDEδ. It redistributes KRAS in the plasma membrane, leading to reduced cell proliferation and increased cell death in certain pancreatic adenocarcinoma cell lines (Tse, 2013).

Molecular Mechanism of KRas4B-PDEδ Complex Inhibition : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting the formation of KRas4B-PDEδ complexes in different cancer cell lines. It shows higher affinity for PDEδ than farnesylated HVR, providing insight into its inhibitory effects (Bello et al., 2019).

Role in Malignant Pleural Effusion Formation : KRAS mutations, targeted by Deltarasin, are significant in inducing malignant pleural effusion (MPE). Deltarasin shows effectiveness against experimental mouse models of MPE (Agalioti et al., 2017).

Therapeutic Target for Hepatocellular Carcinoma : KRAS, targeted by Deltarasin, plays a role in hepatocellular carcinoma (HCC) progression and resistance to treatment. Inhibition of KRAS may provide a new therapeutic strategy for HCC (Dietrich et al., 2017).

Potentiation of KRAS Blockade in Vivo : KRAS-mutant tumor cells respond to Deltarasin due to its impact on host myeloid cells via chemokine signaling. This suggests the need for in vivo systems for anti-KRAS drug screening and indicates potential for interleukin-1β blockade in KRAS-mutant cancers (Arendt et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKEDSUXKTTTC-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H37N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltarasin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)